molecular formula C11H10N2O B2472867 1-(1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 3968-40-9

1-(1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B2472867
CAS No.: 3968-40-9
M. Wt: 186.214
InChI Key: ZZLLGMSBHKIMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C11H10N2O. It is a member of the pyrazole family, characterized by a pyrazole ring attached to a phenyl group and an ethanone moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-pyrazole-4-amine with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

1-(1-Phenyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone stands out due to its specific combination of the phenyl group and ethanone moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(1-phenylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLLGMSBHKIMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Phenyl-4-acetyl-pyrazole was prepared by acetylation of 1-phenyl-pyrazole with acetic anhydride according to the procedure described in Chemical Abstracts Vol. 63, 16332.
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